Cas no 1806937-81-4 (3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid)

3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid
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- インチ: 1S/C7H4F2INO3/c8-4(9)2-1-3(7(13)14)5(10)11-6(2)12/h1,4H,(H,11,12)(H,13,14)
- InChIKey: MLLABZFCZQWTPP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(=O)O)C=C(C(F)F)C(N1)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 362
- トポロジー分子極性表面積: 66.4
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029030466-250mg |
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid |
1806937-81-4 | 95% | 250mg |
$1,068.20 | 2022-03-31 | |
Alichem | A029030466-500mg |
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid |
1806937-81-4 | 95% | 500mg |
$1,802.95 | 2022-03-31 | |
Alichem | A029030466-1g |
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid |
1806937-81-4 | 95% | 1g |
$3,126.60 | 2022-03-31 |
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid 関連文献
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acidに関する追加情報
Introduction to 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid (CAS No. 1806937-81-4)
3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid, identified by its CAS number 1806937-81-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic molecules, which are widely recognized for their diverse biological activities and pharmacological potential. The structural features of this molecule, particularly the presence of a difluoromethyl group, a hydroxy moiety, and an iodopyridine core, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery and development.
The difluoromethyl group is a key structural element that enhances the metabolic stability and lipophilicity of the molecule, making it an attractive candidate for medicinal chemistry applications. This group is often incorporated into drug molecules to improve their pharmacokinetic profiles, including bioavailability and half-life. Additionally, the hydroxy functional group introduces polarity and hydrogen bonding capabilities, which can influence the compound's solubility and interaction with biological targets. The iodopyridine core provides a versatile platform for further chemical modifications, allowing researchers to explore various derivatives with tailored biological activities.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. These compounds have been investigated for their potential in treating various diseases, including cancer, inflammation, and infectious diseases. The iodopyridine scaffold, in particular, has been extensively studied for its role in antiviral and anticancer therapies. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of complex drug candidates with enhanced efficacy.
One of the most compelling aspects of 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid is its utility as a building block in the synthesis of novel therapeutic agents. Researchers have leveraged this compound to develop inhibitors targeting specific enzymes and receptors involved in disease pathways. For instance, studies have demonstrated its potential in generating kinase inhibitors, which are crucial in cancer therapy. The combination of the difluoromethyl, hydroxy, and iodopyridine groups allows for precise tuning of the molecule's properties to optimize binding affinity and selectivity against biological targets.
The pharmaceutical industry has increasingly recognized the importance of structurally diverse compounds in drug discovery. 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid exemplifies how modifications at different positions on a pyridine ring can yield molecules with distinct pharmacological profiles. This flexibility makes it an invaluable tool for medicinal chemists seeking to design next-generation drugs with improved therapeutic outcomes.
Recent advancements in synthetic methodologies have further enhanced the accessibility of such complex molecules. Techniques like palladium-catalyzed cross-coupling reactions have enabled efficient construction of intricate pyridine derivatives like this one. These methods allow for rapid exploration of structural variations, accelerating the drug discovery process. The ability to introduce specific functional groups at precise locations within the molecule ensures that researchers can fine-tune its interactions with biological systems.
The biological activity of 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid has been explored in several preclinical studies. These investigations have highlighted its potential as an intermediate in synthesizing compounds with anti-inflammatory and antimicrobial properties. The presence of both electrophilic and nucleophilic centers in its structure allows it to participate in diverse chemical transformations, facilitating the creation of novel drug candidates.
In conclusion, 3-(Difluoromethyl)-2-hydroxy-6-iodopyridine-5-carboxylic acid (CAS No. 1806937-81-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing innovative therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of next-generation drugs.
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